molecular formula C9H6F2O B6318236 3-(3,5-Difluorophenyl)prop-2-yn-1-ol CAS No. 197239-59-1

3-(3,5-Difluorophenyl)prop-2-yn-1-ol

Cat. No.: B6318236
CAS No.: 197239-59-1
M. Wt: 168.14 g/mol
InChI Key: JVDOQUYBPATSEQ-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)prop-2-yn-1-ol typically involves the reaction of 3,5-difluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: Halogenation and other substitution reactions can be performed on the phenyl ring to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-(3,5-Difluorophenyl)prop-2-ynal or 3-(3,5-Difluorophenyl)prop-2-ynoic acid.

    Reduction: 3-(3,5-Difluorophenyl)propan-1-ol or 3-(3,5-Difluorophenyl)propane.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes.

Comparison with Similar Compounds

  • 3-(3,4-Difluorophenyl)prop-2-yn-1-ol
  • 3-(2,4-Difluorophenyl)prop-2-yn-1-ol
  • 3-(3,5-Dichlorophenyl)prop-2-yn-1-ol

Comparison: 3-(3,5-Difluorophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.

Properties

IUPAC Name

3-(3,5-difluorophenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDOQUYBPATSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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